molecular formula C11H8ClNO2 B3244518 Methyl 5-chloroquinoline-8-carboxylate CAS No. 16220-22-7

Methyl 5-chloroquinoline-8-carboxylate

Cat. No.: B3244518
CAS No.: 16220-22-7
M. Wt: 221.64 g/mol
InChI Key: UOABXDXNLKXCKC-UHFFFAOYSA-N
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Description

Methyl 5-chloroquinoline-8-carboxylate (CAS 16220-22-7) is a high-purity chemical building block designed for research and development applications. This compound features a quinoline core, a versatile scaffold renowned for its significant role in medicinal chemistry and chemical synthesis . The molecular structure incorporates both a methyl ester and a chlorine substituent, providing distinct reactive sites for further structural diversification and the creation of novel derivatives. Research Applications and Value: As a derivative of 8-hydroxyquinoline, this compound is of great interest for synthesizing novel molecules with diverse biological activities . The 8-hydroxyquinoline core is recognized as an incredibly adaptable molecule with a wide range of potential applications. Researchers utilize this and related quinoline derivatives to develop compounds for investigating antibacterial, antifungal, antioxidant, and antidiabetic agents, among other pharmacological activities . Its value lies in its utility as a key synthetic intermediate for constructing more complex molecular architectures, including hybrids fused with triazoles, thiazoles, or pyrimidines, which have shown potent bioactive properties . Handling and Storage: To maintain stability and purity, this product should be stored sealed in a dry environment at 2-8°C . Important Notice: This product is intended for research purposes and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloroquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABXDXNLKXCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858656
Record name Methyl 5-chloroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16220-22-7
Record name Methyl 5-chloroquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for Methyl 5 Chloroquinoline 8 Carboxylate and Analogues

De Novo Synthesis Approaches to the Quinoline (B57606) Core

De novo strategies involve the creation of the quinoline bicyclic system from acyclic or monocyclic precursors. These methods are highly versatile for creating a wide array of substituted quinolines that may not be accessible through simple functionalization.

Cyclocondensation and Annulation Strategies

Cyclocondensation reactions are classic and robust methods for quinoline synthesis. The Skraup synthesis, for instance, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. A relevant application is the synthesis of 5-chloro-8-hydroxyquinoline, an important intermediate, from 4-chloro-2-aminophenol and glycerol. guidechem.comgoogle.com Although this method can provide high yields, it often requires harsh conditions. guidechem.com

The Doebner reaction offers another pathway, typically involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govacs.org This three-component reaction is notable for its ability to accommodate a variety of substituents on the aniline and aldehyde precursors. nih.gov Modifications, such as the Doebner hydrogen-transfer reaction, have been developed to improve yields for anilines bearing electron-withdrawing groups. nih.govacs.org

The Pfitzinger reaction, which uses isatin (B1672199) and a carbonyl compound, is a conventional method for producing quinoline-4-carboxylic acids. acs.orgthieme-connect.com However, it traditionally requires basic conditions, limiting the scope of applicable functional groups. nih.gov Modern improvements to the Pfitzinger reaction allow for the direct, one-step synthesis of quinoline-4-carboxylic esters under milder conditions. thieme-connect.com Another significant approach is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone group, offering a direct route to substituted quinolines. researchgate.netdoi.org

Recent advances have also focused on oxidative annulation strategies, which leverage C-H bond activation and photo-induced cyclization to build the quinoline core with high efficiency and atom economy. mdpi.com

Vilsmeier-Haack Formylation Pathways for Quinoline Ring Formation

The Vilsmeier-Haack reaction provides a powerful method for both the formylation of activated rings and for the construction of the quinoline nucleus itself. researchgate.net A key strategy involves the Vilsmeier-Haack cyclization of N-arylacetamides. In this process, an N-arylacetamide is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to induce a cyclization and formylation, typically yielding a 2-chloro-3-formylquinoline. researchgate.netchemijournal.com

This reaction is regioselective and has been shown to be effective for a range of substituted N-arylacetamides, with electron-donating groups on the aryl ring generally leading to good yields. researchgate.net The resulting 2-chloro-3-formylquinolines are versatile intermediates, where both the chloro and formyl groups can be subjected to further transformations to build more complex analogues.

Reaction Starting Material Reagent Product Reference(s)
Vilsmeier-Haack CyclizationN-arylacetamidePOCl₃, DMF2-chloro-3-formylquinoline , researchgate.net
Doebner ReactionAniline, Aldehyde, Pyruvic acidAcid or HeatQuinoline-4-carboxylic acid nih.gov, acs.org
Skraup Synthesis4-chloro-2-aminophenol, GlycerolH₂SO₄, Oxidant5-chloro-8-hydroxyquinoline guidechem.com, google.com

Functionalization and Derivatization of Pre-existing Quinoline Scaffolds

This approach begins with a quinoline ring that already possesses some of the required functional groups or substitution patterns. The synthesis is then completed through a series of reactions to install the remaining groups at the desired positions.

Regioselective Halogenation and Chlorination Reactions

Regioselective halogenation is a critical step for installing the chloro group at the C-5 position of the quinoline ring. A common and direct method involves the chlorination of 8-hydroxyquinoline (B1678124). guidechem.comcionpharma.com This reaction can be performed using various chlorinating agents, but care must be taken to control selectivity, as byproducts such as 5,7-dichloro-8-hydroxyquinoline can also be formed. guidechem.comgoogle.com One improved method involves reacting the hydrochloride salt of 8-hydroxyquinoline with hydrogen peroxide and hydrochloric acid, which generates active chlorine in situ for electrophilic substitution at the 5-position. guidechem.com

For other 8-substituted quinolines, metal-free protocols have been developed for the highly regioselective C-5 halogenation. rsc.org These methods can utilize inexpensive and atom-economical reagents like trihaloisocyanuric acid and are tolerant of a wide range of functional groups at the C-8 position, including amides and alkoxy groups, providing exclusive C-5 halogenation in good to excellent yields. rsc.org

Carboxylic Acid Esterification and Subsequent Transformations

The final step in synthesizing the target molecule is the formation of the methyl ester from the corresponding carboxylic acid. Fischer-Speier esterification is the most direct and widely used method for this transformation. masterorganicchemistry.com This reaction involves treating the carboxylic acid (5-chloroquinoline-8-carboxylic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

The reaction is an equilibrium process, and using a large excess of methanol (B129727) helps to drive the equilibrium towards the formation of the ester, leading to high yields. masterorganicchemistry.com Alternatively, the quinoline carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 5-chloroquinoline-8-carbonyl chloride can then be reacted with methanol to form the ester, a method often used when the carboxylic acid is resistant to direct esterification. researchgate.net

Methyl Group Transformations and Oxidation to Carboxylates

A common synthetic strategy involves the oxidation of a methyl group at the C-8 position of the quinoline ring to a carboxylic acid. This is particularly useful if the starting material is a substituted 8-methylquinoline. For instance, 5-chloro-8-methylquinoline (B1587620) can be oxidized to form 5-chloroquinoline-8-carboxylic acid.

Several oxidizing agents can accomplish this transformation. A notable method employs nickel peroxide in an aqueous basic solution, which has been shown to effectively oxidize methylquinoline carboxylic acids at room temperature. tandfonline.comtandfonline.com Catalytic aerobic oxidation using palladium complexes can also be used. While these systems can primarily lead to acetoxylation of the methyl group, the corresponding carboxylic acid is often formed as a minor product. rsc.org The choice of oxidant and reaction conditions is crucial to achieve high yields of the desired carboxylic acid without causing degradation of the quinoline ring system. tandfonline.compvamu.edu

Transformation Precursor Reagents/Conditions Product Reference(s)
C-5 Chlorination8-HydroxyquinolineHCl, H₂O₂5-Chloro-8-hydroxyquinoline guidechem.com
C-8 Methyl Oxidation8-Methylquinoline derivativeNickel Peroxide, aq. base8-Quinolinecarboxylic acid derivative tandfonline.com, tandfonline.com
C-8 Esterification5-Chloroquinoline-8-carboxylic acidMethanol, H₂SO₄ (cat.)Methyl 5-chloroquinoline-8-carboxylate masterorganicchemistry.com

Advanced Catalytic Approaches in Synthetic Protocols

The synthesis of functionalized quinolines, such as this compound, has been significantly advanced by modern catalytic methods. These approaches offer high efficiency, selectivity, and the ability to construct complex molecular architectures under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of quinoline derivatives. bohrium.comrsc.org These reactions are valued for their tolerance of a wide range of functional groups and the mild conditions under which they proceed. nih.gov The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are prominent examples widely used in the synthesis of pharmaceuticals and complex organic molecules. bohrium.comrsc.org

The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and a boronic acid or ester, has been specifically applied to the synthesis of 5-chloro quinoline derivatives. bohrium.comnih.gov In one study, various 5-chloro-8-(pyridin-2-yl)quinolines were synthesized via a Suzuki-Miyaura coupling reaction between 5-chloro-8-bromoquinoline and pyridine-2-boronic acid, using a palladium catalyst. This demonstrates a direct method for introducing aryl groups at specific positions on the quinoline core. nih.gov

Similarly, the Sonogashira reaction, coupling terminal alkynes with aryl or vinyl halides, and the Buchwald-Hartwig amination for C-N bond formation, provide versatile pathways to introduce a wide array of substituents onto the quinoline scaffold. bohrium.comnih.gov For instance, the Buchwald-Hartwig reaction has been used to synthesize quinolin-2(1H)-ones by coupling protected N-hydroxyamides with benzoates, catalyzed by Pd₂(dba)₃ in the presence of a Xantphos ligand. nih.gov The synthesis of 2-substituted quinoline-8-carboxamides has been achieved through selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline. acs.org Such tandem processes, where multiple bonds are formed in a single pot, are efficient for building complex heterocyclic structures. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis

Reaction Type Reactants Catalyst System Product Type Reference(s)
Suzuki-Miyaura 5-chloro-8-bromoquinoline, pyridine-2-boronic acid Pd(PPh₃)₄ / K₂CO₃ 5-chloro-8-(pyridin-2-yl)quinolines nih.gov
Buchwald-Hartwig N-hydroxyamides, Benzoates Pd₂(dba)₃ / Xantphos Quinolin-2(1H)-ones nih.gov
Sonogashira Ethyl N-(2-ethynyl)malonanilide, Aryl/Vinyl halides Pd catalyst 3,4-disubstituted quinolin-2(1H)-ones nih.gov

Directed C-H Activation Methodologies for Selective Functionalization

Direct C-H activation has emerged as a powerful, atom-economical strategy for the regioselective functionalization of quinolines. nih.govrsc.org This method avoids the need for pre-functionalized starting materials, such as organohalides, by directly converting C-H bonds into new C-C or C-heteroatom bonds. rsc.org The selectivity of these reactions is often controlled by a directing group on the quinoline substrate, which coordinates to the metal catalyst and positions it for activation of a specific C-H bond. rsc.orgrsc.org

The 8-aminoquinoline (B160924) moiety is a well-established and powerful bidentate directing group for activating C-H bonds at various positions. nih.gov However, its removal can be challenging. nih.gov Another common strategy involves using the nitrogen atom of the quinoline ring itself or an N-oxide derivative as the directing group. nih.govchemrxiv.org The N-oxide group, for example, can direct functionalization to the C2 and C8 positions. nih.govchemrxiv.org

A programmed, multiple C-H functionalization strategy on a 4-hydroxyquinoline (B1666331) N-oxide template has been demonstrated. chemrxiv.org This approach utilized the N-oxide to guide functionalization at the C2 and C8 positions. Following the removal of the N-oxide, the 4-oxo group was used to direct functionalization at the C5 position. chemrxiv.org This highlights the potential for sequential, site-selective modifications of the quinoline scaffold. chemrxiv.org

Research has shown that transition metals like palladium, rhodium, and ruthenium can catalyze the direct arylation, alkenylation, and alkylation of quinoline C-H bonds. nih.govacs.org For example, palladium-catalyzed C2 arylation of quinoline N-oxides with aryl bromides proceeds through a concerted metalation-deprotonation (CMD) pathway. nih.gov Iron-carbene complexes have also been shown to activate aryl C-H bonds in substrates like 8-methylquinoline. rsc.org These methodologies provide efficient routes to novel quinoline derivatives that would be difficult to access through traditional synthetic methods. nih.gov

Table 2: Directed C-H Functionalization of Quinoline Derivatives

Directing Group Catalyst System Position(s) Functionalized Type of Functionalization Reference(s)
N-oxide Pd(OAc)₂ C2 Arylation nih.gov
N-oxide N/A C8 General Functionalization acs.org
N-oxide / 4-OH Metal catalysts C2, C8, C3, C5 Multiple Functionalizations chemrxiv.org
8-aminoquinoline Ni-catalyst C(sp³)-H of pivalamide (B147659) group Arylation chemrxiv.org

Green Chemistry Principles in Synthetic Design and Process Development

The application of green chemistry principles to the synthesis of quinolines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sphinxsai.comijirt.orgacs.org This involves the strategic selection of solvents, catalysts, and energy sources. researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. ias.ac.in Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. tandfonline.com The synthesis of quinoline derivatives has been successfully demonstrated in water using catalysts like FeCl₃·6H₂O, which can lead to significant rate enhancements due to hydrophobic interactions. tandfonline.com

Ionic liquids have also gained attention as green reaction media because of their low vapor pressure, thermal stability, and potential for recyclability. ias.ac.in An elegant one-pot synthesis of quinoline derivatives has been achieved using a fluoroboric acid-based ionic liquid as a catalyst in ethanol, with the catalyst being recyclable for several runs with only a slight drop in activity. ias.ac.in

Solvent-free, or neat, reaction conditions represent another key green strategy, eliminating the need for any solvent altogether. jocpr.comnih.gov Various nanocatalysts have been employed for the solvent-free synthesis of quinolines via Friedländer condensation, offering benefits like high yields, reduced reaction times, and catalyst reusability. nih.gov For example, ZnO supported on carbon nanotubes (ZnO/CNT) has been used as an efficient catalyst for the solvent-free synthesis of various quinolines. nih.gov

Table 3: Green Solvents and Conditions in Quinoline Synthesis

Method Catalyst Solvent Key Advantages Reference(s)
One-pot Condensation FeCl₃·6H₂O Water Environmentally benign, inexpensive, rate enhancement tandfonline.com
One-pot Synthesis [Et₃NH]⁺[BF₄]⁻ Ethanol Recyclable catalyst, high yields ias.ac.in
One-pot Synthesis Indium (III) chloride Ethanol / Solvent-free Recyclable catalyst, quantitative yields
Friedländer Condensation ZnO/CNT Nanocatalyst Solvent-free High yields, catalyst reusability, no solvent waste nih.gov

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and increase product yields. sphinxsai.comnih.govijpsjournal.com Microwave irradiation provides rapid and uniform heating directly to the reactants, which is more efficient than conventional heating methods. nih.gov

This technology has been widely applied to the synthesis of nitrogen-containing heterocycles, including quinolines. ijpsjournal.comrsc.org For instance, a catalyst-free, one-pot, three-component reaction to synthesize quinoline-containing dihydropyrido[2,3-d]pyrimidines was performed under microwave irradiation at 150 °C for just 8 minutes, affording good isolated yields (68–82%). rsc.org Another example is the microwave-assisted Friedländer synthesis of 8-hydroxyquinolines, which provided a significantly higher yield (72%) compared to conventional heating (34%). rsc.org

The use of microwave assistance aligns with green chemistry principles by improving energy efficiency and often enabling solvent-free reactions or the use of green solvents. ijirt.orgacs.org The combination of microwave heating with multicomponent reactions (MCRs) is particularly powerful, allowing for the rapid generation of diverse and complex heterocyclic molecules in a single, efficient step. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles

Heterocycle Synthesis Conventional Method Microwave-Assisted Method Key Improvement Reference(s)
Lophine (2,4,5-triphenylimidazole) >1 hour reaction time Shorter reaction time, 90% yield Time reduction, yield improvement ijpsjournal.com
Dihydropyridines 3 hours reflux 15 minutes irradiation Time reduction sphinxsai.com
N-alkylated 2-pyridones 180 min, 65-77% yield 15 min, 81-94% yield Time reduction, yield improvement nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of molecules in solution. For Methyl 5-chloroquinoline-8-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals and to establish the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar compounds and have not been experimentally verified from the provided sources.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.9 - 9.1150 - 152
H37.5 - 7.7121 - 123
H48.2 - 8.4135 - 137
H67.6 - 7.8128 - 130
H77.9 - 8.1127 - 129
OCH₃3.9 - 4.152 - 54
C=O-165 - 167
C5-130 - 132
C8-129 - 131
C4a-148 - 150
C8a-128 - 130

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the provided search results, analysis of related quinoline (B57606) derivatives, such as 5-chloro-8-hydroxyquinoline, offers insights into the potential solid-state packing and hydrogen bonding motifs.

The crystal structure of a related compound, 5-chloro-8-hydroxyquinoline, has been shown to crystallize in different polymorphic forms, indicating that the intermolecular interactions can lead to various packing arrangements. researchgate.net In the solid state, quinoline derivatives often exhibit π-π stacking interactions between the aromatic rings. researchgate.net For this compound, one would expect the planar quinoline rings to stack in an offset fashion to minimize steric hindrance and maximize attractive electrostatic interactions. The presence of the chloro and methyl carboxylate substituents would influence the nature and directionality of these interactions. The determination of the crystal structure would provide invaluable information on the planarity of the quinoline system and the conformation of the methyl carboxylate group relative to the ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₁H₈ClNO₂. nih.gov The exact mass of the molecular ion ([M]⁺) would be measured with high precision, allowing for its unambiguous identification. The monoisotopic mass of this compound is calculated to be 221.0243562 Da. nih.gov

In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. This provides further structural information. For this compound, common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion. The fragmentation of the quinoline ring itself would also produce characteristic ions. The analysis of these fragmentation patterns can help to confirm the identity of the compound and distinguish it from its isomers. researchgate.net Predicted collision cross-section values can also be calculated to aid in identification. uni.lu

Table 2: Key High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₁H₈ClNO₂ nih.gov
Molecular Weight221.64 g/mol nih.gov
Exact Mass221.0243562 Da nih.gov
Monoisotopic Mass221.0243562 Da nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The C=O stretching vibration of the ester group is typically strong and appears in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1250-1300 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong Raman signals, whereas they may be weak in the IR spectrum. A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netdntb.gov.ua For carboxylates, the asymmetric and symmetric -CO₂⁻ stretches are typically observed at 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.netsci-hub.se

Table 3: Predicted Characteristic FT-IR and Raman Bands for this compound (Note: These are predicted values based on the analysis of similar compounds and have not been experimentally verified from the provided sources.)

Functional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy
C=O Stretch (Ester)1700 - 1730FT-IR, Raman
Aromatic C=C/C=N Stretch1400 - 1600FT-IR, Raman
C-O Stretch (Ester)1250 - 1300FT-IR
C-Cl Stretch600 - 800FT-IR, Raman

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of methyl 5-chloroquinoline-8-carboxylate. These methods provide a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing methods like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various ground-state properties. nih.gov For this compound, DFT studies would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule in its most stable energetic state. The electron distribution and molecular orbitals are also determined, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electrostatic Potentials

Frontier Molecular Orbital (HOMO-LUMO) analysis is critical for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov For quinoline derivatives, a low HOMO-LUMO gap can suggest higher chemical reactivity. nih.gov

The electrostatic potential surface maps the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the electrostatic potential would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, indicating these as sites for electrophilic attack. Conversely, positive potential regions would indicate sites susceptible to nucleophilic attack.

Computational Parameter Significance for this compound
HOMO Energy Indicates the energy of the highest occupied molecular orbital and the molecule's electron-donating capability.
LUMO Energy Indicates the energy of the lowest unoccupied molecular orbital and the molecule's electron-accepting capability.
HOMO-LUMO Gap A measure of the molecule's excitability and chemical stability. A smaller gap suggests easier electronic transitions and higher reactivity.
Electrostatic Potential Visualizes the charge distribution and predicts sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are employed to study the dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular Docking for Ligand-Target Interaction Profiling (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in identifying potential biological targets for a molecule and elucidating its mechanism of action at a molecular level. For this compound, docking studies would involve placing the molecule into the binding site of a target protein, such as an enzyme or receptor. The binding affinity is estimated through scoring functions, which calculate the free energy of binding. Studies on similar quinoline derivatives have shown that they can bind to various biological targets, often through hydrophobic interactions and hydrogen bonding. nih.gov For example, the quinoline ring can participate in π-π stacking interactions with aromatic residues in the binding pocket of a protein. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding stability of a ligand-receptor complex over time. Starting from a docked pose, MD simulations can assess the stability of the interaction between this compound and its target protein. These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal the flexibility of the ligand and the protein, as well as the dynamics of their interactions. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Simulation Parameter Information Gained for this compound
Binding Affinity (from Docking) Predicts the strength of the interaction between the molecule and a potential biological target.
Binding Pose (from Docking) Shows the specific orientation and key interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding site.
RMSD (from MD) Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the stability of the ligand-protein complex.
RMSF (from MD) Reveals the flexibility of different regions of the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity or properties of new compounds without the need for experimental testing.

For this compound, a QSAR study would involve a dataset of quinoline derivatives with known biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed activity. Such a model could then be used to predict the biological activity of this compound.

Molecular Interactions and Mechanistic Biological Research Applications in Vitro and in Silico Focus

Receptor Binding and Modulation Studies (through in vitro assays)

No in vitro receptor binding or modulation studies for Methyl 5-chloroquinoline-8-carboxylate have been reported in the accessible scientific literature. Information regarding its affinity and efficacy at various biological receptors is not available.

Medicinal Chemistry and Drug Design Strategies Conceptual and Non Clinical

Structure-Activity Relationship (SAR) Studies for Biological Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as Methyl 5-chloroquinoline-8-carboxylate, relates to its biological activity. These studies systematically alter parts of the molecule to identify key pharmacophoric features and guide the design of more potent and selective compounds.

Systematic Investigation of Substituent Effects on in vitro Potency

The biological activity of quinoline (B57606) derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring. For the this compound scaffold, systematic investigation would involve modifying the chloro and methyl carboxylate groups, as well as introducing new substituents at other available positions.

The presence of a halogen, such as the chlorine at the C-5 position, is known to influence the electronic properties and lipophilicity of the molecule, which can in turn affect cell permeability and target engagement. nih.gov Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that electron-withdrawing substituents at the C-5 position can enhance anticancer activity. nih.gov For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, a chloro-substitution at the R5 position was found to be a key feature for their anticancer activity against multidrug-resistant cells. nih.gov

The ester group at the C-8 position is a critical feature. It can act as a hydrogen bond acceptor and its hydrolysis to the corresponding carboxylic acid can dramatically alter the compound's properties, including solubility and target interaction. nih.gov In the context of enzyme inhibition, the carboxylate group can be crucial for binding to the active site. For example, in the design of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), quinoline-4-carboxylic acid analogues demonstrated that the carboxylate group is an essential part of the pharmacophore. acs.org

To systematically investigate substituent effects on the in vitro potency of this compound derivatives, a library of analogues could be synthesized and tested. The following table conceptualizes such a study, drawing on general principles from related quinoline compounds.

Table 1: Conceptual SAR Data for this compound Analogues

Compound ID R1 (C-5) R2 (C-8) R3 (Other) Conceptual Biological Target Predicted In Vitro Potency (IC₅₀)
LEAD-001 Cl COOCH₃ H Kinase X Moderate
ANA-001 F COOCH₃ H Kinase X Potentially similar or slightly lower
ANA-002 Br COOCH₃ H Kinase X Potentially higher due to increased lipophilicity
ANA-003 CH₃ COOCH₃ H Kinase X Likely lower due to altered electronics
ANA-004 Cl COOH H Kinase X Potentially higher due to new interactions
ANA-005 Cl CONH₂ H Kinase X Activity dependent on H-bonding
ANA-006 Cl COOCH₃ 7-NH₂ Kinase X Potentially higher due to new H-bond donor
ANA-007 Cl COOCH₃ 6-F Kinase X Potentially higher due to altered electronics

This table is for illustrative purposes and does not represent actual experimental data.

Positional Isomer Effects on Molecular Activity and Selectivity

The specific placement of substituents on the quinoline ring can have a profound impact on a molecule's biological activity and selectivity. This is due to the different electronic environments and steric hindrances at each position, which affect how the molecule interacts with its biological target. nih.gov

For this compound, the chlorine atom is at the 5-position. Moving this chlorine to other positions, such as the 6, 7, or even the 4-position, would create positional isomers with potentially very different biological profiles. For example, studies on N-thienylcarboxamides have shown that positional isomers of substituents on a thiophene (B33073) ring lead to significant differences in fungicidal activity, attributed to variations in binding affinities to the target enzyme and compound stability. nih.gov

Similarly, the position of the carboxylate group is critical. An 8-carboxylate will have a different spatial relationship with the quinoline nitrogen and adjacent ring systems compared to a 2-, 3-, or 4-carboxylate. This can influence intramolecular hydrogen bonding, planarity, and the ability to chelate metal ions, all of which can affect biological activity. For instance, quinoline-4-carboxylic acids are a well-known class of antibacterial agents, where the 4-carboxylate is part of the key pharmacophore. nih.gov In contrast, 8-hydroxyquinolines are known for their metal-chelating properties, a function in which the 8-position of the substituent is crucial. nih.gov

A comparative study of positional isomers of chloro-quinoline carboxylic acid esters would be essential to determine the optimal arrangement for a given biological target.

This table is for illustrative purposes and does not represent actual experimental data.

Prodrug Design and Bioprecursor Approaches (Conceptual strategies for enhanced delivery and target engagement in research models)

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For this compound, the ester and the potential for its hydrolysis to the carboxylic acid are key considerations for prodrug design.

The methyl ester itself can be considered a prodrug of the corresponding carboxylic acid, 5-chloroquinoline-8-carboxylic acid. Esterification is a common strategy to mask a polar carboxylic acid, thereby increasing lipophilicity and potentially enhancing cell membrane permeability. nih.govnih.govmdpi.com Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active carboxylic acid. This approach has been successfully used for various drugs, including some fluoroquinolone antibiotics. mdpi.com

Further conceptual prodrug strategies for the parent carboxylic acid could involve creating more complex esters or amides that are designed to be cleaved by specific enzymes or under certain physiological conditions. For example, amino acid conjugates can be used to target amino acid transporters, potentially increasing uptake into specific cells or tissues. nih.gov

Table 3: Conceptual Prodrug Strategies for 5-chloroquinoline-8-carboxylic acid

Prodrug Moiety Linkage to Carboxylate Rationale for Use Potential Advantage in Research Models
Methyl Ester Increased lipophilicity Enhanced cell permeability
Ethyl or Isopropyl Ester Fine-tuning of lipophilicity and hydrolysis rate Modulate release of the active acid
Amino Acid (e.g., Glycine) Amide Targeting amino acid transporters Increased cellular uptake in specific cell types
Phosphate Acyl Phosphate Increased water solubility Suitability for aqueous formulations

This table is for illustrative purposes and does not represent actual experimental data.

Scaffold Hopping and Bioisosteric Replacements in Lead Generation

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. nih.gov

For this compound, the quinoline core itself can be a subject for scaffold hopping. Bioisosteric replacement, on the other hand, typically involves swapping functional groups.

Scaffold Hopping: The quinoline ring system could be replaced by other bicyclic heteroaromatic scaffolds that maintain a similar three-dimensional arrangement of key functional groups. Examples of potential scaffold hops include:

Quinazoline: An isomer of quinoline, it has been explored as a bioisostere and is present in many bioactive compounds. nih.gov

Naphthyridine: Contains an additional nitrogen atom in the ring system, which can alter hydrogen bonding capabilities and solubility.

Bioisosteric Replacements:

Carboxylate Group: The methyl carboxylate at the C-8 position can be replaced with other groups that can mimic its electronic and steric properties. Common bioisosteres for a carboxylic acid (or its ester precursor) include:

Tetrazole: A well-known carboxylic acid bioisostere that is acidic but generally more lipophilic.

Hydroxamic acid: Can also act as a metal chelator.

Sulfonamide: Can mimic the acidic proton and hydrogen bonding capabilities.

Chloro Group: The chlorine atom at C-5 could be replaced by other groups with similar size and electronic properties, such as:

Trifluoromethyl (CF₃) group: A common bioisostere for a chloro or methyl group, it is strongly electron-withdrawing.

Cyano (CN) group: Also electron-withdrawing and can act as a hydrogen bond acceptor.

Table 4: Conceptual Bioisosteric Replacements and Scaffold Hopping for this compound

Original Moiety Replacement Moiety Strategy Rationale
Quinoline Quinazoline Scaffold Hopping Maintain core structure with altered properties.
Quinoline Naphthyridine Scaffold Hopping Introduce new hydrogen bonding possibilities.
-COOCH₃ Tetrazole Bioisosteric Replacement Mimic acidity with improved metabolic stability.
-Cl -CF₃ Bioisosteric Replacement Enhance electron-withdrawing properties.

This table is for illustrative purposes and does not represent actual experimental data.

Rational Ligand Design for Specific Molecular Targets and Biological Pathways

Rational ligand design utilizes knowledge of a biological target's three-dimensional structure and binding site to design molecules that will bind with high affinity and selectivity. mdpi.com The this compound scaffold can serve as a starting point for such design efforts.

For example, if the target is a metalloenzyme, the 8-carboxylate group (upon hydrolysis) and the quinoline nitrogen are positioned to chelate a metal ion in the enzyme's active site, a property well-documented for 8-hydroxyquinolines. nih.gov Computational modeling, such as docking studies, can be used to predict how the molecule fits into the active site and to suggest modifications that would improve binding. For instance, a study on quinoline-5,8-dicarboxylic acid derivatives identified them as selective inhibitors of the enzyme JMJD3, with the two carboxylic acid groups playing a key role in binding to the active site and coordinating with a metal cofactor. nih.gov

If the target is a kinase, the quinoline scaffold can serve as a "hinge-binding" motif, forming hydrogen bonds with the protein's hinge region. The substituents at the 5- and 8-positions would then project into solvent-exposed regions or other pockets, where they can be modified to enhance potency and selectivity.

The general process for rational ligand design starting from this compound would involve:

Target Identification: Identifying a specific enzyme or receptor for which the quinoline scaffold is a suitable starting point.

Computational Modeling: Docking the parent molecule into the active site of the target to understand its binding mode.

Iterative Design: Proposing modifications to the scaffold (e.g., adding functional groups, altering stereochemistry) to improve interactions with the target.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their in vitro activity against the target. nih.gov

This rational, structure-based approach allows for a more focused and efficient discovery of potent and selective modulators of specific biological pathways.

Applications As Chemical Probes, Ligands, and Synthetic Intermediates

Utility in Coordination Chemistry and Metal Complex Formation

The quinoline (B57606) scaffold is well-regarded for its ability to coordinate with a wide range of metal ions, and derivatives of quinoline-8-carboxylate are no exception. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as donor sites, enabling the formation of stable metal complexes. While specific studies on the coordination chemistry of Methyl 5-chloroquinoline-8-carboxylate are not extensively documented, the behavior of analogous quinoline carboxylates provides a strong indication of its potential.

Transition metal carboxylate complexes are a significant class of coordination compounds with diverse structures and applications. The carboxylate ligand can bind to metal centers in several modes, including monodentate, bidentate, and bridging fashions, leading to the formation of mononuclear or polynuclear complexes. It is anticipated that this compound can form stable chelate rings with various metal ions. The electronic properties of the quinoline ring, modified by the electron-withdrawing chlorine atom, can influence the stability and reactivity of the resulting metal complexes.

Role as Key Building Blocks in Multi-Step Organic Synthesis

This compound serves as a valuable intermediate in the multi-step synthesis of more complex organic molecules. The presence of multiple reactive sites—the chloro substituent and the methyl ester—allows for a variety of chemical transformations.

The chlorine atom at the 5-position can be displaced through nucleophilic aromatic substitution reactions, enabling the introduction of a wide range of functional groups. This reactivity is a cornerstone for the synthesis of diverse quinoline derivatives. Furthermore, the methyl ester at the 8-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides or other esters. This versatility makes this compound a key precursor for constructing elaborate molecular architectures.

For instance, related quinoline derivatives are utilized in the synthesis of compounds with potential biological activity. nih.gov The strategic modification of the quinoline core is a common approach in medicinal chemistry to develop new therapeutic agents. nih.gov

Development of Analytical Reagents and Sensor Technologies

The development of selective and sensitive analytical reagents and sensors is a critical area of chemical research. Quinoline-based compounds have shown significant promise in this field, particularly as fluorescent sensors for the detection of metal ions. nih.gov The inherent fluorescence of the quinoline ring can be modulated by the binding of an analyte, leading to a measurable change in the emission signal.

While direct applications of this compound in sensor technologies are still an area for future exploration, the foundational properties of the quinoline-8-carboxylate scaffold suggest its potential. The coordination of metal ions to the nitrogen and oxygen atoms can lead to changes in the electronic structure of the molecule, which in turn can affect its photophysical properties. This principle is the basis for many fluorescent chemosensors. nih.gov The development of sensors based on 8-amidoquinoline derivatives for the detection of ions like Zn2+ highlights the potential of the broader class of quinoline compounds in analytical applications. nih.gov

Future Research Directions and Challenges in Quinoline 8 Carboxylate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Derivatives

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. nih.gov Traditional methods for quinoline (B57606) synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.net Future research will undoubtedly focus on the development of novel and sustainable pathways for the synthesis of quinoline-8-carboxylate derivatives.

Key areas of exploration include:

Green Solvents and Catalysts: The use of water, ethanol, and other environmentally friendly solvents is being explored for quinoline synthesis. acs.org Nanocatalysts are also gaining prominence due to their high efficiency and recyclability. nih.govacs.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, contributing to more sustainable processes. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic routes that involve multiple bond-forming events in a single step, without the isolation of intermediates, improves efficiency and reduces waste. acs.org

Synthetic ApproachKey AdvantagesRelevant Research Focus
Green Chemistry Reduced environmental impact, use of renewable resources, lower energy consumption.Development of water-based syntheses, use of biodegradable catalysts. nih.govacs.org
Nanocatalysis High catalytic activity, large surface area, ease of separation and recyclability.Application of magnetic nanoparticles and other nanomaterials in quinoline synthesis. nih.govacs.org
Energy-Efficient Methods Faster reaction rates, lower energy requirements, potential for process intensification.Microwave-assisted and ultrasound-promoted reactions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design and development process.

In the context of quinoline-8-carboxylate chemistry, AI and ML can be applied to:

Predict Biological Activity: Machine learning models can be trained on existing data to predict the potential biological activities of new quinoline derivatives, helping to prioritize synthetic efforts. uminho.ptjneonatalsurg.com

Optimize Molecular Structures: AI algorithms can be used to design novel quinoline-8-carboxylate derivatives with enhanced properties, such as improved binding affinity to a specific biological target or desirable electronic properties for materials applications. mdpi.com

De Novo Drug Design: Generative models can design entirely new molecules with desired characteristics, offering a powerful tool for discovering novel drug candidates. nih.gov

Discovery of New Molecular Targets and Elucidation of Mechanistic Insights

While quinoline derivatives are known to exhibit a wide range of biological activities, the precise molecular mechanisms of action are often not fully understood. nih.govnih.gov Future research will focus on identifying new biological targets for quinoline-8-carboxylates and elucidating the intricate details of their interactions with these targets.

Key research avenues include:

Target Identification: Employing techniques like chemical proteomics and affinity chromatography to identify the specific proteins or enzymes that interact with quinoline-8-carboxylate derivatives. nih.gov

Mechanism of Action Studies: Investigating how these compounds modulate the function of their biological targets at the molecular level, which is crucial for understanding their therapeutic effects and potential side effects. huji.ac.ildrugbank.compnas.org

Combating Drug Resistance: Understanding the mechanisms of resistance to existing quinoline-based drugs is essential for designing new derivatives that can overcome these challenges. nih.gov

Research AreaObjectiveMethodologies
Target Identification To identify the specific biomolecules that quinoline-8-carboxylates interact with.Affinity chromatography, proteomics, genetic screening. nih.gov
Mechanistic Studies To understand how these compounds exert their biological effects at a molecular level.Enzyme kinetics, structural biology (X-ray crystallography, NMR), computational modeling. huji.ac.ildrugbank.com
Drug Resistance To develop strategies to overcome resistance to quinoline-based therapies.Genetic analysis of resistant organisms, development of combination therapies. nih.gov

Advanced Materials Science Applications of Quinoline Derivatives

The unique photophysical and electronic properties of the quinoline scaffold make its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics. researchgate.netresearchgate.net

Potential applications for quinoline-8-carboxylate derivatives include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are utilized as electron-transporting materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves in OLEDs. oled-intermediates.comuconn.edudergipark.org.trmdpi.comacs.orgacs.org

Organic Photovoltaics (OPVs): The electron-accepting nature of the quinoline ring makes these compounds suitable for use as non-fullerene acceptors in organic solar cells.

Chemosensors: The ability of the quinoline nucleus to coordinate with metal ions can be exploited to develop fluorescent sensors for the detection of specific ions.

The exploration of these future research directions will undoubtedly unlock the full potential of quinoline-8-carboxylate chemistry, leading to the development of new therapeutic agents, advanced materials, and a deeper understanding of the fundamental principles governing the behavior of these fascinating molecules.

Q & A

Q. What are best practices for addressing contradictory findings in published studies?

  • Methodological Answer : Perform a sensitivity analysis to identify variables (e.g., reaction solvents, biological assay conditions) that may explain discrepancies. Replicate critical experiments under standardized protocols and publish negative results to enhance transparency .

Tables

Table 1 : Key Analytical Techniques for this compound

TechniquePurposeCritical ParametersReferences
HPLC-UVPurity assessmentRetention time, peak symmetry
HRMSMolecular ion confirmationm/z accuracy (<5 ppm)
X-ray DiffractionAbsolute structure determinationR-factor, crystal system

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.